4-(4-Phenylphenyl)-1,3-dithiol-2-one
Description
4-(4-Phenylphenyl)-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiol-2-one core substituted with a biphenyl group at the 4-position. Its structure features a planar dithiolone ring conjugated with the aromatic biphenyl moiety, which influences its electronic properties and reactivity. This compound serves as a precursor for synthesizing metal-dithiolene complexes, particularly in materials science and coordination chemistry. For example, it has been used to prepare gold dithiolene complexes with near-infrared (NIR) absorption properties, highlighting its utility in optoelectronic applications .
Synthesis typically involves nucleophilic substitution reactions. In one protocol, sodium methoxide reacts with 4-(4-chlorophenyl)-1,3-dithiol-2-one in methanol/THF under nitrogen, followed by complexation with KAuCl₄ to yield gold-containing derivatives . The compound’s crystallinity and stability are critical for its role in electrochemical deposition processes .
Properties
CAS No. |
42574-13-0 |
|---|---|
Molecular Formula |
C15H10OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C15H10OS2/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
InChI Key |
IVEQYTDPKWWQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=O)S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(4-phenylphenyl)-1,3-dithiol-2-one with structurally related dithiol-2-one derivatives, focusing on synthesis, electronic properties, and applications.
Structural and Functional Group Variations
Electronic and Physical Properties
- Resonance Effects: The biphenyl group in this compound enhances π-conjugation, red-shifting absorption spectra compared to pyrazine derivatives . Pyrazine substituents introduce –M (electron-withdrawing) effects, shortening C–S bonds (1.72 Å vs. 1.75 Å in biphenyl analogs) and altering redox potentials .
- Crystallography :
- Biphenyl derivatives form dense crystal lattices with van der Waals interactions, whereas pyrazine analogs exhibit hydrogen bonding (e.g., O···H–C interactions in 4-(1,3-dioxolan-2-yl)-5-(pyrazin-2-yl) derivatives) .
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